3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group at position 1, a 2,5-dimethylphenyl group at position 3, and an aldehyde group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring at position 4 using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s aromatic rings and pyrazole core may also participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which may affect its reactivity and biological activity.
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol: This compound has a primary alcohol group instead of an aldehyde group, which may influence its solubility and chemical behavior.
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-nitrile: This compound has a nitrile group instead of an aldehyde group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its aldehyde group makes it a versatile intermediate for further chemical modifications, while its aromatic rings and pyrazole core contribute to its stability and potential biological activity.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUHDIUOSIOKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355356 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431073-03-9 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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